molecular formula C25H26N2O9 B600705 Serpentine bitartrate CAS No. 58782-36-8

Serpentine bitartrate

Cat. No.: B600705
CAS No.: 58782-36-8
M. Wt: 498.5 g/mol
InChI Key: DSBKFQYHOCFEJB-VKSHHDBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Serpentine bitartrate is primarily synthesized through the hydrogenation reaction of gluconic acid. Initially, gluconic acid is dissolved in water, followed by the addition of sodium hydroxide or potassium hydroxide to facilitate the hydrogenation reaction .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow reactors and automated monitoring systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Serpentine bitartrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of serpentine bitartrate involves its interaction with cytochrome P450 enzymes, leading to the inhibition of their activity. This inhibition affects various metabolic pathways, including the synthesis of cholesterol and the metabolism of other compounds. The molecular targets include specific isoforms of cytochrome P450, and the pathways involved are primarily related to lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Choline bitartrate
  • Choline chloride
  • Alpha-glycerophosphocholine (GPC)
  • Citicoline

Uniqueness

Serpentine bitartrate is unique due to its specific inhibitory effects on cytochrome P450 enzymes and its role in cholesterol synthesis inhibition. Unlike other choline supplements, this compound has distinct biochemical properties that make it valuable for specific research and therapeutic applications .

Biological Activity

Serpentine bitartrate, a compound derived from the mineral serpentine, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Overview of this compound

This compound is primarily recognized for its role as a biosynthetic precursor in the production of various alkaloids, particularly in plants like Catharanthus roseus. It exhibits significant biological activities, including inhibition of topoisomerase and potential neuropharmacological effects.

  • Topoisomerase Inhibition :
    • Serpentine has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making serpentine a candidate for further investigation in cancer therapies .
  • Alkaloid Biosynthesis :
    • The enzyme serpentine synthase (CrSS), identified through improved virus-induced gene silencing techniques, catalyzes the conversion of ajmalicine to serpentine. This process highlights the compound's role in the biosynthesis of other bioactive alkaloids .

Case Studies

  • Inhibition Studies :
    • A study demonstrated that serpentine's inhibition of topoisomerase I and II was significant at micromolar concentrations, suggesting its potential utility as an anticancer agent .
  • Biosynthetic Pathways :
    • Research on Catharanthus roseus revealed that overexpression of CrSS led to a 15.6% increase in serpentine content in plant tissues, indicating a direct relationship between enzyme expression and alkaloid accumulation .
  • Neuropharmacological Effects :
    • Preliminary studies suggest that compounds derived from serpentine may exhibit neuroprotective properties, although detailed mechanisms remain under investigation.

Data Tables

Biological ActivityMechanismReference
Topoisomerase InhibitionInhibits DNA replication
Alkaloid BiosynthesisConverts ajmalicine to serpentine
Neuroprotective EffectsPotential modulation of neurotransmitter systems

Properties

CAS No.

58782-36-8

Molecular Formula

C25H26N2O9

Molecular Weight

498.5 g/mol

IUPAC Name

methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,16+;1-,2-/m01/s1

InChI Key

DSBKFQYHOCFEJB-VKSHHDBOSA-N

SMILES

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O

Synonyms

Serpentine hydrogen tartrate

Origin of Product

United States

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